An In-depth Technical Guide to 4-Bromothioanisole (CAS Number: 104-95-0)
An In-depth Technical Guide to 4-Bromothioanisole (CAS Number: 104-95-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromothioanisole, also known as 4-bromophenyl methyl sulfide, is a versatile organosulfur compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a bromine atom and a methylthio group on a benzene (B151609) ring, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of its chemical and physical properties, safety information, key synthetic applications with detailed experimental protocols, and its relevance in medicinal chemistry and drug development.
Chemical and Physical Properties
4-Bromothioanisole is a beige solid with a characteristic strong odor. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 104-95-0 | [1] |
| Molecular Formula | C₇H₇BrS | [2] |
| Molecular Weight | 203.10 g/mol | [2] |
| Appearance | Beige solid | [3][4] |
| Odor | Stench | [3][4] |
| Melting Point | 35 - 40 °C (95 - 104 °F) | [2] |
| Boiling Point | 128 - 130 °C at 10 mmHg | [2] |
| Flash Point | > 110 °C (> 230 °F) | [3] |
| Solubility | Insoluble in water | |
| Synonyms | 4-Bromophenyl methyl sulfide, p-Bromothioanisole, 1-Bromo-4-(methylthio)benzene | [1] |
Safety and Handling
4-Bromothioanisole is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Experimental Protocols
4-Bromothioanisole is a key substrate in a variety of important organic reactions. Below are detailed experimental protocols for its synthesis and its application in several common transformations.
Synthesis of 4-Bromothioanisole
The synthesis of 4-bromothioanisole is typically achieved through the electrophilic bromination of thioanisole (B89551).
Reaction:
Experimental Protocol:
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Materials: Thioanisole, Bromine, Iron(III) bromide (FeBr₃) or Iron powder, Dichloromethane (B109758) (CH₂Cl₂), Sodium thiosulfate (B1220275) solution, Sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thioanisole in dichloromethane.
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Add a catalytic amount of iron(III) bromide or iron powder to the solution.
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Cool the mixture in an ice bath.
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Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture with constant stirring.
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After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
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Quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess bromine.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
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Suzuki-Miyaura Cross-Coupling Reaction
4-Bromothioanisole is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to synthesize biaryl compounds.
Representative Experimental Protocol (coupling with 4-methoxyphenylboronic acid):
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Materials: 4-Bromothioanisole, 4-Methoxyphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
To a Schlenk flask, add 4-bromothioanisole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
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Heat the reaction mixture to reflux (e.g., 90 °C) and stir for 12-24 hours, monitoring the progress by TLC.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
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Heck Olefination
The Heck reaction is another powerful palladium-catalyzed cross-coupling reaction where 4-bromothioanisole can be coupled with an alkene, such as styrene (B11656), to form a substituted alkene.[2]
Representative Experimental Protocol:
-
Materials: 4-Bromothioanisole, Styrene, Palladium(II) acetate [Pd(OAc)₂], Triphenylphosphine (B44618) (PPh₃), Triethylamine (B128534) (Et₃N), N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a sealed tube, combine 4-bromothioanisole (1.0 eq), styrene (1.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
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Add anhydrous N,N-dimethylformamide and triethylamine (2.0 eq).
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Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
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After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Filter and remove the solvent under reduced pressure.
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Purify the residue by column chromatography to yield the desired stilbene (B7821643) derivative.
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Role in Drug Development and Medicinal Chemistry
The 4-(methylthio)phenyl moiety present in 4-bromothioanisole is a recurring structural motif in various biologically active compounds. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, and the methyl group can be a site for metabolic oxidation, potentially influencing the pharmacokinetic profile of a drug candidate.
While direct applications of 4-bromothioanisole as a therapeutic agent are not documented, its utility as a synthetic intermediate is significant. The cross-coupling reactions described above allow for the facile introduction of the 4-(methylthio)phenyl group into more complex molecular scaffolds. For instance, thiophene (B33073) and its derivatives, which can be synthesized using precursors derived from 4-bromothioanisole, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]
Furthermore, p-(Methylthio)phenylacetonitrile, a related compound, has been identified as a synthetic analgesic with anti-inflammatory and antipyretic properties, acting as a cyclooxygenase-2 (COX-2) inhibitor.[7] This suggests that the 4-(methylthio)phenyl scaffold can be a valuable component in the design of new therapeutic agents.
The following diagram illustrates the role of 4-bromothioanisole as a versatile starting material for the synthesis of various classes of compounds, some of which possess potential biological activities.
Conclusion
4-Bromothioanisole (CAS: 104-95-0) is a commercially available and highly valuable reagent in organic synthesis. Its ability to participate in a range of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, makes it an indispensable tool for the construction of complex organic molecules. For researchers and professionals in drug development, 4-bromothioanisole provides a gateway to a diverse array of compounds bearing the 4-(methylthio)phenyl moiety, a scaffold with demonstrated potential in medicinal chemistry. A thorough understanding of its properties, safe handling procedures, and synthetic applications is crucial for leveraging its full potential in the laboratory and in the pursuit of novel therapeutic agents.
References
- 1. 4-Bromothioanisole | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cognizancejournal.com [cognizancejournal.com]
- 7. p-(Methylthio)phenylacetonitrile | 38746-92-8 | FM152422 [biosynth.com]
